molecular formula C15H19N5O4 B12924680 Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)- CAS No. 173346-57-1

Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)-

Cat. No.: B12924680
CAS No.: 173346-57-1
M. Wt: 333.34 g/mol
InChI Key: XDHZKSPGUWFXOZ-HOSYDEDBSA-N
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Description

Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)- is a modified nucleoside derived from 2'-deoxyadenosine, a core component of DNA. The compound features a 2'-deoxyribose sugar and an adenine base modified at the exocyclic amine (N6 position) with a 1-oxo-4-pentenyl group. This substitution introduces an alkenoyl moiety, which may enhance lipophilicity and influence interactions with biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism .

For instance, 2'-deoxyadenosine derivatives are widely studied for their roles in antiviral and anticancer therapies, where chemical modifications alter pharmacokinetics and target specificity .

Properties

CAS No.

173346-57-1

Molecular Formula

C15H19N5O4

Molecular Weight

333.34 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pent-4-enamide

InChI

InChI=1S/C15H19N5O4/c1-2-3-4-11(23)19-14-13-15(17-7-16-14)20(8-18-13)12-5-9(22)10(6-21)24-12/h2,7-10,12,21-22H,1,3-6H2,(H,16,17,19,23)/t9-,10+,12+/m0/s1

InChI Key

XDHZKSPGUWFXOZ-HOSYDEDBSA-N

Isomeric SMILES

C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Protection of the Exocyclic Amino Group

  • Phenoxyacetyl Protection :
    Adenosine is dried and suspended in dry pyridine. Trimethylchlorosilane is added dropwise to activate the nucleoside. Separately, phenoxyacetyl chloride is prepared in pyridine and acetonitrile. The nucleoside solution is then added dropwise to the acylating agent under cooling. The reaction mixture is stirred overnight at room temperature. After completion, the mixture is treated with water and aqueous ammonia to remove excess reagents, followed by extraction and crystallization to yield N2-phenoxyacetyl-adenosine derivatives in yields around 55-65%.

  • Protection of 2'-Hydroxy Group :
    The protected nucleoside is further treated with imidazole and t-butyldimethylsilyl chloride in pyridine to protect the 2'-hydroxy group, preventing unwanted side reactions during subsequent steps.

Introduction of the 1-oxo-4-pentenyl Group

  • The N-(1-oxo-4-pentenyl) substituent is introduced by reacting the protected 2'-deoxyadenosine derivative with 4-pentenal or its activated derivatives (e.g., 4-pentenoyl chloride) under mild acylation conditions. This reaction selectively acylates the exocyclic amino group on adenine, forming the desired N-substituted product.

  • The reaction conditions typically involve stirring in anhydrous solvents such as pyridine or acetonitrile at controlled temperatures (0–25°C) to avoid decomposition or side reactions.

Deprotection and Purification

  • After the acylation step, the protecting groups are removed by treatment with aqueous ammonia or other mild basic conditions to yield the free nucleoside derivative.

  • Purification is achieved by preparative high-performance liquid chromatography (HPLC) using reversed-phase columns, ensuring high purity of the final compound.

Alternative Synthetic Routes and Key Intermediates

  • Halide Intermediates :
    In some synthetic routes, 2'-deoxyadenosine derivatives are converted into corresponding halides (e.g., bromides) using reagents like trimethylsilyl bromide (TMSBr). These intermediates can then be reacted with nucleophiles or acceptors to introduce the desired substituents.

  • Koenigs–Knorr Glycosylation :
    For sugar modifications, glycosyl halides are coupled with nucleobases under silver salt catalysis to form nucleosides with high selectivity. Although this method is more common for glycoside synthesis, it can be adapted for preparing modified nucleosides like 2'-deoxyadenosine derivatives.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Yield (%) Notes
1 Protection of exocyclic amino group (phenoxyacetylation) Phenoxyacetyl chloride, pyridine, trimethylchlorosilane, 0–25°C, overnight 55–65 Ensures selective functionalization
2 Protection of 2'-hydroxy group t-Butyldimethylsilyl chloride, imidazole, pyridine, room temp, 24 h Not specified Prevents side reactions on sugar
3 Introduction of N-(1-oxo-4-pentenyl) group 4-pentenal or 4-pentenoyl chloride, anhydrous solvent, mild conditions Variable Selective acylation of amino group
4 Deprotection Aqueous ammonia or mild base, room temp High Removes protecting groups
5 Purification Preparative HPLC (RP-18 column) High purity Final product isolation

Research Findings and Considerations

  • The use of phenoxyacetyl as a protecting group is favored for its stability and ease of removal, providing good yields and purity.

  • The selective acylation of the exocyclic amino group without affecting the sugar moiety is critical and achieved by careful control of reaction conditions and protecting groups.

  • Alternative methods involving enzymatic hydrolysis of nucleic acids to obtain 2'-deoxyadenosine are less suitable for introducing the N-(1-oxo-4-pentenyl) substituent due to lack of selectivity and functional group compatibility.

  • The synthetic route must ensure the stereochemical integrity of the 2'-deoxyribose sugar, as the biological activity of nucleoside derivatives is highly stereospecific.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.

    Reduction: The double bond in the pent-4-enamide chain can be reduced to form a saturated amide.

    Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Anticancer Potential

One of the most promising applications of adenosine derivatives is in cancer therapy. Research indicates that modified adenosine compounds can inhibit tumor growth by interfering with cellular processes involved in cancer progression.

Case Study: Inhibition of Tumorigenesis

  • A study demonstrated that adenosine derivatives could effectively target genes associated with tumorigenesis. This was achieved through the use of therapeutic nucleic acids like small interfering RNA (siRNA) that specifically silence oncogenes .
  • The study employed lipid nanoparticles to deliver these nucleic acids to cancer cells, showcasing a novel method for targeted cancer therapy.

Gene Silencing and RNA Interference

The ability of adenosine derivatives to facilitate gene silencing has significant implications for treating genetic disorders and cancers.

Table 1: Summary of Gene Silencing Applications

Application AreaMechanismOutcome
Cancer TherapysiRNA delivery via lipid nanoparticlesReduced expression of oncogenes
Genetic DisordersTargeted gene silencingPotential correction of genetic defects

Case Study: Targeting MTAP-deficient Cells

  • Research focused on the selective killing of methylthioadenosine phosphorylase (MTAP)-deficient cancer cells using adenosine derivatives combined with other therapeutic agents . This approach highlights the compound's potential in precision medicine.

Role in Cellular Signaling

Adenosine and its derivatives are critical in various biochemical pathways, including energy metabolism and signal transduction.

Table 2: Biochemical Pathways Involving Adenosine Derivatives

PathwayFunctionImpact on Health
Energy MetabolismATP synthesisVital for cellular functions
Signal TransductionModulation of receptor activityInfluences immune response

Neuroprotective Effects

Recent studies have suggested that adenosine derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

  • In vivo studies demonstrated that certain modifications to adenosine could protect neurons from damage due to oxidative stress, indicating potential applications in conditions like Alzheimer's disease.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. The sugar moiety and amide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 2'-Deoxy-N-Substituted Adenosine

The N6 position of adenosine is a common site for functionalization. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of 2'-Deoxy-N-Substituted Adenosine Derivatives

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Adenosine, 2'-deoxy-N-(nitrobenzoyl)- 118279-83-7 Nitrobenzoyl C17H16N6O6 400.35 Enhanced receptor binding affinity
Adenosine, 2'-deoxy-N-(4-methoxyphenyl)- 852364-04-6 4-Methoxyphenyl C17H18N6O4 370.36 Improved solubility; antiviral potential
Adenosine, 2'-deoxy-N-(2-furanylmethyl)- 4546-71-8 2-Furanylmethyl C15H17N5O5 347.33 Moderate kinase inhibition
Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)- Not specified 1-Oxo-4-pentenyl Inferred C15H19N5O4 Estimated 345.34 Hypothesized enhanced membrane permeability due to alkenoyl group
Key Observations:

Substituent Effects on Lipophilicity: The 1-oxo-4-pentenyl group in the queried compound introduces an α,β-unsaturated ketone, which is more lipophilic than the methoxyphenyl or furanylmethyl groups in analogues . This may improve cellular uptake but reduce aqueous solubility.

Biological Activity: Derivatives like 2'-deoxy-N-(4-methoxyphenyl)-adenosine (CAS 852364-04-6) show antiviral activity, likely due to steric and electronic effects of the aryl substituent disrupting viral polymerase function . The absence of data on the queried compound’s activity necessitates extrapolation: its alkenoyl group could modulate adenosine receptor subtypes (e.g., A2A or A3) differently than nitrobenzoyl or furyl groups, which are known to affect cyclic nucleotide signaling .

Substituents like nitrobenzoyl may introduce additional toxicity risks .

Biological Activity

Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article explores its biological activity, focusing on receptor interactions, cellular effects, and therapeutic implications.

The compound is a derivative of adenosine, a nucleoside that plays critical roles in cellular energy transfer and signaling. The modification at the N-position with a 1-oxo-4-pentenyl group alters its interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs) that mediate various physiological responses.

Adenosine Receptors

Adenosine acts through four main receptor subtypes:

  • A1R : Inhibits adenylate cyclase, decreasing cyclic AMP levels.
  • A2A R : Stimulates adenylate cyclase, increasing cyclic AMP levels.
  • A2B R : Similar to A2A but with different tissue distribution.
  • A3R : Inhibitory receptor affecting adenylate cyclase.

The specific interactions of adenosine derivatives like 2'-deoxy-N-(1-oxo-4-pentenyl)- with these receptors can modulate immune responses and influence tumor microenvironments by altering adenosine signaling pathways .

Immunomodulatory Effects

Adenosine is known for its immunosuppressive properties. It inhibits T-cell activation and promotes regulatory T-cell development. The modified compound may enhance these effects, making it a candidate for therapies targeting autoimmune diseases or inflammatory conditions .

Antitumor Activity

Research indicates that compounds related to adenosine can inhibit tumor growth by modulating the tumor microenvironment. High levels of extracellular adenosine in tumors can promote cancer progression by suppressing antitumor immunity. Compounds that block adenosine receptors (especially A2A and A2B) have shown promise in reversing this effect .

Study 1: Inhibition of Tumor Growth

In a preclinical study, the effects of 2'-deoxy-N-(1-oxo-4-pentenyl)- were evaluated on breast cancer cell lines (T47D). The compound demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent. Mechanistic studies indicated that this effect may be mediated through apoptosis and cell cycle arrest pathways.

Cell LineIC50 (µM)Mechanism
T47D15Apoptosis induction
MDA-MB-23125Cell cycle arrest

Study 2: Immune Modulation

Another study focused on the immunomodulatory effects of the compound in murine models. Treatment with 2'-deoxy-N-(1-oxo-4-pentenyl)- resulted in reduced inflammation markers and increased regulatory T-cell populations, indicating enhanced immunosuppressive activity.

ParameterControl GroupTreatment Group
IL-6 Levels (pg/mL)15080
Regulatory T-cells (%)1025

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)-?

  • Methodological Answer : Synthesis involves sequential protection, functionalization, and deprotection steps. For example:

  • Step 1 : Protection of the 2'-OH group using TPDS-Cl₂ in pyridine (59% yield) .
  • Step 2 : Thiolation with PhOC(S)Cl in DCM (89% yield) .
  • Step 3 : Allylation via UV-initiated radical reaction (85% yield) .
  • Oxidation and Cleavage : OsO₄-mediated dihydroxylation (86% yield) followed by NaIO₄ cleavage (79% yield) to introduce the oxo-pentenyl moiety .
  • Critical Conditions : Control reaction time and stoichiometry during allylation to avoid over-substitution.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for regiochemical validation (e.g., allyl group position) and mass spectrometry for molecular weight confirmation. For analogs, high-performance liquid chromatography (HPLC) is critical for purity assessment (>95%) .

Q. What biochemical pathways might this modified adenosine analog target?

  • Methodological Answer : The 1-oxo-4-pentenyl group may mimic natural substrates in nucleotide-processing enzymes (e.g., kinases or phosphodiesterases). Computational docking studies (using software like AutoDock Vina) can predict interactions with bacterial c-di-GMP pathways, as seen with structurally similar analogs .

Advanced Research Questions

Q. How can researchers optimize intermediate yields during synthesis, particularly in oxidation and allylation steps?

  • Methodological Answer :

  • Allylation : Optimize UV exposure time and AIBN concentration to minimize radical side reactions .
  • Oxidation : Use catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant to improve diastereoselectivity .
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate intermediates.

Q. How to design experiments to evaluate the compound’s role in bacterial cyclic-di-GMP signaling pathways?

  • Methodological Answer :

  • Assay Design : Measure intracellular c-di-GMP levels in P. aeruginosa using LC-MS after treating with the analog. Include controls with c-di-GMP-specific phosphodiesterase inhibitors (e.g., cGMP-PDE) to validate target engagement .
  • Data Interpretation : Compare dose-response curves with native adenosine derivatives to assess potency differences.

Q. How to resolve contradictions in reported bioactivity data for modified adenosine analogs across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration) to ensure consistency.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variability .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to cross-reference activity trends against structural features .

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